4'-Carboethoxy-3,3-dimethylbutyrophenone

描述

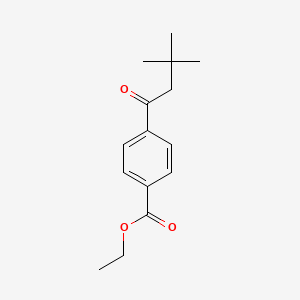

4'-Carboethoxy-3,3-dimethylbutyrophenone is a substituted butyrophenone derivative characterized by a carboethoxy (ethyl ester) group at the 4'-position of the aromatic ring and two methyl groups at the 3,3-positions of the aliphatic chain. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the preparation of tropane-based analogs for structure-activity relationship (SAR) studies targeting neurotransmitter transporters . Its structural features—a rigid aromatic core and ester functionality—make it a versatile scaffold for derivatization.

属性

IUPAC Name |

ethyl 4-(3,3-dimethylbutanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-18-14(17)12-8-6-11(7-9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBXAIYZYVMNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642382 | |

| Record name | Ethyl 4-(3,3-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684271-10-1 | |

| Record name | Ethyl 4-(3,3-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3,3-dimethylbutyrophenone typically involves the esterification of 4’-hydroxy-3,3-dimethylbutyrophenone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4’-Carboethoxy-3,3-dimethylbutyrophenone may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

4’-Carboethoxy-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenone group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学研究应用

4’-Carboethoxy-3,3-dimethylbutyrophenone is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4’-Carboethoxy-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Key Observations:

- Electronic Effects : The 4'-carboethoxy group in the parent compound provides electron-withdrawing character, polarizing the ketone moiety and enhancing reactivity in nucleophilic additions compared to chloro or methyl substituents .

- Biological Relevance: Tropane derivatives synthesized from this compound (e.g., (±)-2β-carboethoxy-3α-[bis(4-fluorophenyl)methoxy]tropane) exhibit high affinity for dopamine transporters, suggesting the ester group aids in target engagement .

Data Tables

Table 1: Physicochemical Properties of Selected Butyrophenones

| Property | This compound | 4'-Chloro-3,3-dimethylbutyrophenone | 2'-Cyano-3,3-dimethylbutyrophenone |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | ~3.5 | ~2.2 |

| Water Solubility | Low (ester hydrophobicity) | Very low | Moderate (polar cyano group) |

| Reactivity | High (ester hydrolysis) | Low | High (electrophilic ketone) |

生物活性

4'-Carboethoxy-3,3-dimethylbutyrophenone (CAS No. 684271-10-1) is a compound of interest in the field of organic chemistry and pharmacology due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is a ketone derivative characterized by the following structural features:

- Functional Groups : It contains a carboethoxy group and a dimethylbutyrophenone moiety.

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The compound is hypothesized to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control groups, suggesting potent antibacterial properties. -

Anti-inflammatory Effects :

In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to untreated controls. This effect was linked to decreased levels of pro-inflammatory cytokines. -

Analgesic Properties :

A behavioral study assessed the analgesic effects using the hot plate test in rodents. Results indicated that the compound significantly increased pain threshold, indicating efficacy as an analgesic agent.

Research Findings

Recent investigations have focused on the pharmacokinetics and bioavailability of this compound. Key findings include:

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics when administered orally.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : The primary route of elimination appears to be renal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。